molecular formula C16H24N4O4 B3229770 [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1289387-36-5

[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No. B3229770
CAS RN: 1289387-36-5
M. Wt: 336.39 g/mol
InChI Key: GQVYXXWSRRLWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that plays an important role in regulating neuronal excitability and synaptic plasticity. By blocking the activation of mGluR1, [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester inhibits the release of glutamate, a neurotransmitter that is implicated in various neurological disorders.
Biochemical and Physiological Effects
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory retention. Additionally, [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester is its selectivity for mGluR1, which allows for more targeted and specific research on the role of this receptor in various neurological disorders. However, one limitation of [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations or longer exposure times in experiments.

Future Directions

There are several potential future directions for research on [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the exact mechanisms of [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester's neuroprotective effects and to determine its safety and efficacy in clinical trials. Finally, the development of more potent and selective mGluR1 antagonists may further enhance our understanding of the role of this receptor in neurological disorders.

Scientific Research Applications

[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

tert-butyl N-[2-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-12-8-5-4-7-11(12)18-14-13(20(22)23)9-6-10-17-14/h6,9-12H,4-5,7-8H2,1-3H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYXXWSRRLWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126993
Record name Carbamic acid, N-[2-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289387-36-5
Record name Carbamic acid, N-[2-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.